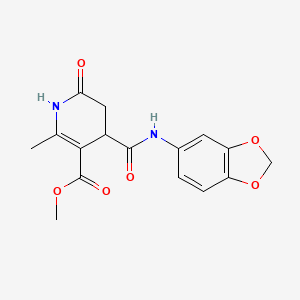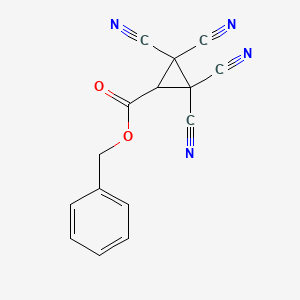![molecular formula C20H27N3OS B11482986 2-[(1-cyclohexyl-1H-benzimidazol-2-yl)sulfanyl]-1-(piperidin-1-yl)ethanone](/img/structure/B11482986.png)
2-[(1-cyclohexyl-1H-benzimidazol-2-yl)sulfanyl]-1-(piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-CYCLOHEXYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-1-(PIPERIDIN-1-YL)ETHAN-1-ONE is a complex organic compound that features a benzodiazole ring fused with a cyclohexyl group, a sulfanyl linkage, and a piperidinyl ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-CYCLOHEXYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-1-(PIPERIDIN-1-YL)ETHAN-1-ONE typically involves multiple steps:
Formation of the Benzodiazole Ring: The initial step involves the formation of the 1,3-benzodiazole ring, which can be achieved through the cyclization of o-phenylenediamine with appropriate aldehydes or ketones under acidic conditions.
Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced via alkylation reactions, often using cyclohexyl halides in the presence of a base.
Sulfanyl Linkage Formation: The sulfanyl linkage is formed by reacting the benzodiazole derivative with thiol compounds under suitable conditions.
Attachment of the Piperidinyl Ethanone Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(1-CYCLOHEXYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-1-(PIPERIDIN-1-YL)ETHAN-1-ONE undergoes various chemical reactions including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperidinyl group can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidinyl ethanone derivatives.
Scientific Research Applications
2-[(1-CYCLOHEXYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-1-(PIPERIDIN-1-YL)ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(1-CYCLOHEXYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-1-(PIPERIDIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The benzodiazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The sulfanyl group may participate in redox reactions, influencing cellular oxidative stress pathways. The piperidinyl ethanone moiety can interact with neurotransmitter receptors, affecting neurological functions.
Comparison with Similar Compounds
Similar Compounds
1-CYCLOHEXYL-1H-1,3-BENZODIAZOL-2-AMINE: Shares the benzodiazole and cyclohexyl groups but lacks the sulfanyl and piperidinyl ethanone moieties.
2-(2-CYCLOHEXYL-1H-1,3-BENZODIAZOL-1-YL)ACETIC ACID: Contains a similar benzodiazole structure but differs in the acetic acid moiety.
Uniqueness
2-[(1-CYCLOHEXYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-1-(PIPERIDIN-1-YL)ETHAN-1-ONE is unique due to its combination of a benzodiazole ring, a cyclohexyl group, a sulfanyl linkage, and a piperidinyl ethanone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H27N3OS |
|---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
2-(1-cyclohexylbenzimidazol-2-yl)sulfanyl-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C20H27N3OS/c24-19(22-13-7-2-8-14-22)15-25-20-21-17-11-5-6-12-18(17)23(20)16-9-3-1-4-10-16/h5-6,11-12,16H,1-4,7-10,13-15H2 |
InChI Key |
NASBAVOIWDTMTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C3=CC=CC=C3N=C2SCC(=O)N4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-Fluorophenyl)-7-(4-hydroxyphenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11482907.png)
![3-(3-Chloro-4-fluorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11482915.png)
![ethyl 2-[10-(2-ethoxy-2-oxoethyl)-3,4-dioxo-3,4-dihydro[1,2,4]triazino[4,3-a][1,3]benzimidazol-2(10H)-yl]acetate](/img/structure/B11482922.png)
![Benzamide, 2-[(4-fluorobenzoyl)amino]-N-(2-pyridinyl)-](/img/structure/B11482924.png)
![4-{1-[4-(2-methylphenoxy)butyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B11482925.png)
![1,2,3-trimethyl-5-(trifluoromethyl)-1,8-dihydro-7H-pyrrolo[3,2-g]quinolin-7-one](/img/structure/B11482928.png)
![6-(4-Chlorobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B11482937.png)
![Ethyl 3,3,3-trifluoro-2-(2-phenylacetamido)-2-[3-(trifluoromethyl)anilino]propionate](/img/structure/B11482940.png)
![N-(2-{[(3-chlorophenoxy)acetyl]amino}ethyl)-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11482957.png)
![5H-Pyrrolo[1,2-a]azepine-1-carbonitrile, 2-amino-3-(3,4-dimethoxybenzoyl)-6,7,8,9-tetrahydro-](/img/structure/B11482960.png)

![1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-4-(pyrrolidin-1-ylsulfonyl)piperazine](/img/structure/B11482975.png)
![7-methyl-4-(4-pyridyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one](/img/structure/B11482977.png)
